molecular formula C15H24N4O2 B3227652 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261231-84-8

3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3227652
CAS RN: 1261231-84-8
M. Wt: 292.38 g/mol
InChI Key: RLUZAEZWIWEWSS-UHFFFAOYSA-N
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Description

3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as MPPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPPA belongs to a class of compounds known as piperidine carboxylic acid derivatives, which have been shown to have a range of biological activities. In

Scientific Research Applications

3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has also been shown to have anti-cancer activity, specifically against lung cancer cells. In drug discovery, 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been used as a scaffold for the development of new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve its interaction with the α7 nicotinic acetylcholine receptor. 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to bind to the orthosteric site of the receptor, but it also has allosteric effects that enhance the receptor's response to acetylcholine. This results in increased activity of the receptor and improved cognitive function.
Biochemical and Physiological Effects:
3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a range of biochemical and physiological effects, including improved cognitive function, anti-cancer activity, and anti-inflammatory effects. 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester for lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted manipulation of this receptor in cellular and animal models. However, 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester, including the development of new compounds based on the 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester scaffold for therapeutic applications, the exploration of its potential in the treatment of neurodegenerative diseases, and the investigation of its anti-cancer activity in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester and its effects on other biological systems.

properties

IUPAC Name

tert-butyl 3-[methyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-10-5-7-12(11-19)18(4)13-16-8-6-9-17-13/h6,8-9,12H,5,7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUZAEZWIWEWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128325
Record name 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1261231-84-8
Record name 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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